molecular formula C22H25NO5 B016909 2-(4-Aminophenoxymethyl)-2,5,7,8-tetramethyl-4-oxochroman-6-YL acetate CAS No. 107188-37-4

2-(4-Aminophenoxymethyl)-2,5,7,8-tetramethyl-4-oxochroman-6-YL acetate

Cat. No. B016909
CAS RN: 107188-37-4
M. Wt: 383.4 g/mol
InChI Key: LHBDZFJPOIRNNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Aminophenoxymethyl)-2,5,7,8-tetramethyl-4-oxochroman-6-YL acetate is a chemical compound that belongs to the class of chromanone derivatives. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and material science.

Mechanism of Action

The mechanism of action of 2-(4-Aminophenoxymethyl)-2,5,7,8-tetramethyl-4-oxochroman-6-YL acetate varies depending on its application. In medicine, this compound has been shown to exert its anti-inflammatory and antioxidant activities by inhibiting the production of reactive oxygen species and pro-inflammatory cytokines. Its anticancer activity is thought to be due to its ability to induce apoptosis and inhibit cell proliferation.
In agriculture, 2-(4-Aminophenoxymethyl)-2,5,7,8-tetramethyl-4-oxochroman-6-YL acetate is thought to exert its plant growth regulatory and fungicidal activities by affecting various physiological processes in plants and fungi. Its ability to enhance plant resistance to environmental stressors is thought to be due to its antioxidant activity and its ability to regulate the expression of stress-responsive genes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-Aminophenoxymethyl)-2,5,7,8-tetramethyl-4-oxochroman-6-YL acetate vary depending on its application. In medicine, this compound has been shown to reduce inflammation, oxidative stress, and cancer cell proliferation. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
In agriculture, 2-(4-Aminophenoxymethyl)-2,5,7,8-tetramethyl-4-oxochroman-6-YL acetate has been shown to enhance plant growth, increase crop yield, and improve plant resistance to environmental stressors such as drought and salinity. It has also been shown to exhibit fungicidal activity against various plant pathogens.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-Aminophenoxymethyl)-2,5,7,8-tetramethyl-4-oxochroman-6-YL acetate in lab experiments include its relatively low toxicity, its ability to exhibit various biological activities, and its potential for use in various scientific fields. However, its limitations include its relatively high cost, its limited availability, and its potential for degradation over time.

Future Directions

There are several future directions for the research and development of 2-(4-Aminophenoxymethyl)-2,5,7,8-tetramethyl-4-oxochroman-6-YL acetate. In medicine, this compound could be further investigated for its potential use in the treatment of neurological disorders and cancer. In agriculture, it could be further studied for its potential use in enhancing crop yield and improving plant resistance to environmental stressors. In material science, it could be further investigated for its potential use as a polymer additive and as a coating material. Overall, the potential applications of 2-(4-Aminophenoxymethyl)-2,5,7,8-tetramethyl-4-oxochroman-6-YL acetate make it an exciting compound for further research and development.

Scientific Research Applications

2-(4-Aminophenoxymethyl)-2,5,7,8-tetramethyl-4-oxochroman-6-YL acetate has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities. It has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
In agriculture, 2-(4-Aminophenoxymethyl)-2,5,7,8-tetramethyl-4-oxochroman-6-YL acetate has been studied for its potential use as a plant growth regulator and as a fungicide. It has also been investigated for its ability to enhance plant resistance to environmental stressors such as drought and salinity.
In material science, this compound has been studied for its potential use as a polymer additive and as a coating material. It has also been investigated for its ability to enhance the mechanical and thermal properties of various materials.

properties

CAS RN

107188-37-4

Product Name

2-(4-Aminophenoxymethyl)-2,5,7,8-tetramethyl-4-oxochroman-6-YL acetate

Molecular Formula

C22H25NO5

Molecular Weight

383.4 g/mol

IUPAC Name

[2-[(4-aminophenoxy)methyl]-2,5,7,8-tetramethyl-4-oxo-3H-chromen-6-yl] acetate

InChI

InChI=1S/C22H25NO5/c1-12-13(2)21-19(14(3)20(12)27-15(4)24)18(25)10-22(5,28-21)11-26-17-8-6-16(23)7-9-17/h6-9H,10-11,23H2,1-5H3

InChI Key

LHBDZFJPOIRNNI-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C2=C1OC(CC2=O)(C)COC3=CC=C(C=C3)N)C)OC(=O)C)C

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2=O)(C)COC3=CC=C(C=C3)N)C)OC(=O)C)C

synonyms

2-(4-AMINOPHENOXYMETHYL)-2,5,7,8-TETRAMETHYL-4-OXOCHROMAN-6-YL ACETATE

Origin of Product

United States

Synthesis routes and methods

Procedure details

Hydrogen gas was passed for 2 hours through a mixture of 3.6 g of 6-acetoxy-2,5,7,8-tetramethyl-2-(4-nitrophenoxymethyl)chroman-4-one, 1 g of 10% w/w palladium-on-carbon and 100 ml of methanol at room temperature under atmospheric pressure. The catalyst was then removed by filtration and the filtrate was condensed by evaporation under reduced pressure. The residue was subjected to silica gel column chromatography, eluted with a 2:1 by volume mixture of hexane and ethyl acetate, and the resulting crude product was recrystallized from acetone, to yield 6-acetoxy-2-(4-aminophenoxymethyl)-2,5,7,8-tetramethylchroman-4-one. Its melting point was 177°-178° C.
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